molecular formula C19H15N3O6S2 B2522222 N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 300378-53-4

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

カタログ番号: B2522222
CAS番号: 300378-53-4
分子量: 445.46
InChIキー: UXRCPRFZDYTSPT-SXGWCWSVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a thiazolidinone derivative characterized by a 5Z-configuration, a 3,4-dimethoxyphenyl substituent at the C5 position, and a 3-nitrobenzamide group at the N3 position of the heterocyclic core. The compound’s structure (Figure 1) features a conjugated system involving the thiazolidinone ring, the methylidene group, and the aromatic substituents, which may contribute to its biological activity .

The 3-nitrobenzamide moiety likely enhances electron-withdrawing effects, influencing its interaction with biological targets, while the 3,4-dimethoxyphenyl group may improve lipophilicity and membrane permeability .

特性

IUPAC Name

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S2/c1-27-14-7-6-11(8-15(14)28-2)9-16-18(24)21(19(29)30-16)20-17(23)12-4-3-5-13(10-12)22(25)26/h3-10H,1-2H3,(H,20,23)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCPRFZDYTSPT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations :

  • The target compound’s 3-nitrobenzamide group increases hydrogen-bonding capacity (9 acceptors) compared to analogs with methylbenzamide (7 acceptors) or phenylpropanamide (5 acceptors).
  • XLogP3 values correlate with substituent hydrophobicity: 3,4-dimethoxy (3.9) > 2,4-dimethoxy (4.1) > thiophene (3.2).

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound is critical for plant growth modulation, while nitrofuryl or indole substituents correlate with antimicrobial/antiviral activities .
  • Nitro groups (e.g., in 3-nitrobenzamide) enhance reactivity but may reduce solubility compared to methyl or methoxy substituents .

Computational and Structural Studies

  • Molecular dynamics (MD) simulations (GROMACS 2021.4) on analogs like compound 2 () revealed stable binding to Mycobacterium tuberculosis shikimic acid kinase, with solvent-accessible surface area (SASA) changes indicating conformational flexibility .
  • The target compound’s Z-configuration was validated using crystallographic tools like SHELX , ensuring stereochemical accuracy compared to E-isomers, which often show reduced activity .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : The 1^1H-NMR coupling constant (JJ) between the benzylidene proton and adjacent carbons typically falls below 10 Hz for the Z-isomer, distinguishing it from the E-form .
  • X-ray Crystallography : Programs like SHELXL or ORTEP-3 can resolve the spatial arrangement of the 3,4-dimethoxyphenyl and nitrobenzamide groups, confirming the stereochemistry .

Advanced Consideration : For ambiguous cases, DFT-based computational modeling (e.g., Gaussian) can predict NMR chemical shifts and compare them with experimental data to validate the configuration .

How do structural modifications (e.g., substituent variations on the benzylidene or nitrobenzamide groups) influence biological activity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies :
    • 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for intracellular targets like kinases .
    • Nitrobenzamide moiety : The nitro group’s electron-withdrawing effect stabilizes the thioxo-thiazolidinone ring, affecting redox-dependent mechanisms (e.g., antimicrobial activity) .
  • Methodology : Parallel synthesis of analogs with systematic substituent changes (e.g., replacing methoxy with halogens) followed by high-throughput screening against target enzymes (e.g., HIV-1 integrase) .

What computational strategies are effective for predicting binding modes of this compound to biological targets (e.g., Mycobacterium tuberculosis shikimic acid kinase)?

Q. Advanced Research Focus

  • Molecular Docking : Use GOLD or AutoDock Vina to simulate interactions between the thioxo-thiazolidinone ring and the kinase’s active site. Prioritize flexible docking to account for conformational changes .
  • Molecular Dynamics (MD) Simulations : Employ GROMACS with CHARMM force fields to assess binding stability over 100-ns trajectories. Analyze hydrogen bonding between the nitro group and conserved residues (e.g., Arg 112) .
  • Validation : Cross-reference computational results with experimental IC50_{50} values from enzyme inhibition assays to refine docking parameters .

How can contradictory bioactivity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Q. Advanced Research Focus

  • Source Analysis : Check for assay variability (e.g., cell line differences, incubation times). For example, anticancer activity discrepancies may arise from p53 status in cell models .
  • Physicochemical Factors :
    • Solubility : Use DLS (dynamic light scattering) to confirm compound aggregation, which can artificially lower apparent activity .
    • Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., nitro group reduction) that reduce efficacy .
  • Statistical Approaches : Apply meta-analysis to aggregate data from multiple studies, weighting results by assay reliability (e.g., cell-free vs. cell-based) .

What strategies mitigate challenges in isolating pure enantiomers of this compound?

Q. Advanced Research Focus

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
  • Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during the thiazolidinone ring formation to enforce stereocontrol .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., tartaric acid derivatives) to separate enantiomers .

How does the compound’s tautomeric equilibrium (thione-thiol) affect its reactivity and bioactivity?

Q. Advanced Research Focus

  • Spectroscopic Monitoring : Use 13^{13}C-NMR to detect thione (C=S, ~170 ppm) vs. thiol (C-SH, ~25 ppm) forms in DMSO-d6_6 .
  • Computational Analysis : Calculate tautomer stability via M06-2X/cc-pVTZ methods. The thione form is typically more stable, but thiol dominance in aqueous buffers may enhance nucleophilic reactivity .
  • Biological Impact : Thiol tautomers may form disulfide bonds with cysteine residues in target proteins, altering inhibition kinetics .

What are the best practices for validating the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidative agents (H2_2O2_2). Monitor degradation via HPLC-MS to identify labile groups (e.g., nitro reduction to amine) .
  • Plasma Stability Assays : Incubate with human plasma at 37°C for 24 hours. Quench with acetonitrile and quantify parent compound loss using LC-MS/MS .

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and clearance rates in rodent models. Poor oral absorption due to low solubility often explains in vitro-in vivo disconnects .
  • Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., demethylated derivatives) that contribute to in vivo activity but are absent in cell assays .

What analytical techniques are critical for detecting trace impurities in bulk synthesized material?

Q. Basic Research Focus

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities. Set detection at 254 nm for nitrobenzamide absorption .
  • LC-HRMS : Identify structural analogs (e.g., des-nitro byproducts) with mass accuracy <2 ppm. Confirm using fragmentation patterns .

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